An In-depth Technical Guide to L-735,489 (Indinavir) and its Role in the Inhibition of HIV-1 Replication
An In-depth Technical Guide to L-735,489 (Indinavir) and its Role in the Inhibition of HIV-1 Replication
This guide provides a comprehensive technical overview of L-735,489, more commonly known as Indinavir (marketed as Crixivan®), a pivotal member of the protease inhibitor class of antiretroviral drugs. Developed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, the molecular basis of its efficacy, the challenges of drug resistance, and the key experimental methodologies used to characterize its activity.
Introduction: The Strategic Imperative for HIV-1 Protease Inhibition
The replication cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) is a multi-stage process that offers several targets for therapeutic intervention.[1] One of the most critical stages is the maturation of newly formed viral particles, a process entirely dependent on the enzymatic activity of HIV-1 protease.[2] This viral enzyme is responsible for the site-specific cleavage of the Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes.[2] Without this precise proteolytic processing, the resulting virions are immature and non-infectious, effectively halting the spread of the virus.[2]
L-735,489, also known as Indinavir or MK-639, was designed as a potent and selective inhibitor of this crucial viral enzyme.[3][4] Its development marked a significant milestone in the management of HIV/AIDS, forming a cornerstone of highly active antiretroviral therapy (HAART) that transformed the clinical outlook for infected individuals.[5] This guide will explore the scientific underpinnings of Indinavir's function and provide practical insights into its evaluation.
Mechanism of Action: Competitive Inhibition of the HIV-1 Protease Active Site
Indinavir functions as a competitive inhibitor of the HIV-1 protease.[2] The HIV-1 protease is an aspartyl protease, and its active site is located at the interface of its two identical subunits.[6] Indinavir is designed to mimic the natural substrate of the protease, binding with high affinity to this active site and blocking its function.[2] This binding prevents the cleavage of the viral polyproteins, leading to the production of defective, non-infectious viral particles.[2]
The potency of Indinavir is quantified by its inhibition constant (Ki) and its 95% inhibitory concentration (IC95) in cell-based assays. It is a selective inhibitor of HIV-1 protease with a Ki of 0.358 nM.[7] It is also selective over the HIV-2 protease (Ki = 3.316 nM) and other human proteases like cathepsin D, pepsin, and renin.[7] In cell-based assays, Indinavir demonstrates activity against multiple HIV-1 variants with IC95 values ranging from 12-100 nM.[7]
The following diagram illustrates the pivotal role of HIV-1 protease in the viral replication cycle and the mechanism of its inhibition by Indinavir.
Caption: Inhibition of HIV-1 Protease by L-735,489 (Indinavir).
Quantitative Assessment of Inhibitory Activity
The characterization of a protease inhibitor's potency is paramount in its development. This is achieved through a combination of in vitro enzymatic assays and cell-based viral replication assays.
In Vitro Enzymatic Assay: A Fluorometric Approach
The direct inhibitory effect of Indinavir on the enzymatic activity of HIV-1 protease can be quantified using a fluorometric assay. This assay relies on the cleavage of a synthetic peptide substrate that is quenched until cleaved by the protease, releasing a fluorescent signal.
Experimental Protocol: HIV-1 Protease Fluorometric Activity Assay [8][9][10]
-
Reagent Preparation:
-
Prepare a standard curve using a fluorescent standard to correlate relative fluorescence units (RFU) to the concentration of the cleaved product.[9]
-
Reconstitute the lyophilized HIV-1 protease enzyme in the provided dilution buffer and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[8][9]
-
Prepare serial dilutions of Indinavir (or other test compounds) in the assay buffer. A DMSO control is essential.
-
-
Assay Procedure:
-
In a 96-well white plate, add the diluted test compounds.
-
Add the reconstituted HIV-1 protease solution to each well, except for the no-enzyme control wells.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence (Excitation/Emission = 330/450 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) for each well.
-
Determine the percentage of inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The causality behind this experimental design is to isolate the interaction between the inhibitor and the enzyme from the complexities of a cellular environment. This allows for a direct measurement of the compound's intrinsic inhibitory potency.
Cell-Based Assay: Measuring Inhibition of Viral Replication
While enzymatic assays are crucial, it is equally important to assess an inhibitor's activity in a more biologically relevant context. The TZM-bl cell line is a widely used tool for this purpose. These cells are engineered to express CD4, CCR5, and CXCR4, and they contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.[11][12]
Experimental Protocol: HIV-1 Replication Inhibition Assay using TZM-bl Cells [11][12][13]
-
Cell Culture and Plating:
-
Culture TZM-bl cells in complete growth medium (GM).
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.[13]
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of Indinavir in GM.
-
Prepare a stock of HIV-1 virus (e.g., Env-pseudotyped virus) at a predetermined titer.
-
-
Infection and Treatment:
-
Luciferase Assay:
-
After incubation, lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This cell-based assay provides a self-validating system by including appropriate controls (cells only, virus only) and by directly measuring the end-point of successful viral replication (luciferase expression).
Summary of L-735,489 (Indinavir) Potency
| Parameter | Value | Target | Reference |
| Ki | 0.358 nM | Wild-Type HIV-1 Protease | [7] |
| Ki | 0.54 nM | Wild-Type HIV-1 Protease | [3] |
| IC95 | 12-100 nM | Multiple HIV-1 Variants (Cell-based) | [7] |
| Ki (V82A mutant) | 3.3-fold increase vs WT | V82A Mutant HIV-1 Protease | [14] |
| Ki (L90M mutant) | 0.16-fold decrease vs WT | L90M Mutant HIV-1 Protease | [14] |
The Challenge of Drug Resistance
A significant challenge in the long-term efficacy of any antiretroviral agent is the emergence of drug-resistant viral strains. For protease inhibitors like Indinavir, resistance is primarily associated with mutations in the protease gene.[15][16]
Key Resistance Mutations
Mutations can be classified as primary or secondary. Primary mutations directly impact the binding of the inhibitor, while secondary mutations often compensate for a loss of enzymatic fitness caused by the primary mutations.[16]
Key mutations associated with Indinavir resistance include:
-
V82A/F/T/S: Located in the active site, this mutation directly interferes with inhibitor binding.[17][18]
-
I84V/A: Another active site mutation that confers broad cross-resistance to many protease inhibitors.[17][19]
-
L90M: A non-active site mutation that can alter the overall conformation of the protease, indirectly affecting inhibitor binding.[14][18]
The following diagram illustrates the workflow for genotypic resistance testing.
Caption: Workflow for Genotypic Resistance Testing of HIV-1 Protease.
Structural Basis of Resistance
X-ray crystallography has been instrumental in understanding the molecular basis of resistance. The crystal structure of Indinavir in complex with wild-type HIV-1 protease reveals key interactions.[14][20] Analysis of structures with mutant proteases, such as V82A and L90M, shows localized changes in the inhibitor-binding site that reduce the affinity of Indinavir.[14] For instance, the V82A mutation creates subtle shifts in the positions of residues 81 and 82, altering the hydrophobic interactions with the inhibitor.[14]
Pharmacokinetics and Clinical Considerations
The clinical efficacy of Indinavir is not solely dependent on its intrinsic potency but also on its pharmacokinetic properties.
Metabolism and Drug-Drug Interactions
Indinavir is a substrate and an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][21] This has significant clinical implications:
-
Co-administration with CYP3A4 inhibitors (e.g., Ritonavir): Ritonavir is a potent inhibitor of CYP3A4 and is often co-administered with other protease inhibitors to "boost" their plasma concentrations. This allows for lower or less frequent dosing of Indinavir, which can improve patient adherence.[22]
-
Co-administration with CYP3A4 inducers (e.g., Efavirenz): Efavirenz induces CYP3A4, which can lead to a significant decrease in the plasma concentration of Indinavir. Dose adjustments of Indinavir are necessary when co-administered with such drugs.[21]
Preclinical and Clinical Development Insights
The discovery and development of Indinavir is a prime example of how pharmacokinetic and metabolic data can be integrated into the drug design process.[23] Early assessment of oral bioavailability and hepatic clearance in animal models and using in vitro human metabolic systems was critical in its selection as a clinical candidate.[23] Early phase I/II clinical trials with MK-639 (Indinavir) established its safety profile, pharmacokinetic parameters, and dose-related antiviral activity, paving the way for its successful clinical use.[24][25]
Conclusion
L-735,489 (Indinavir) represents a landmark achievement in structure-based drug design and our understanding of HIV-1 replication. Its potent and selective inhibition of HIV-1 protease provides a clear mechanism for its profound antiviral effect. While the emergence of drug resistance remains a persistent challenge, the ongoing study of resistance mechanisms continues to inform the development of next-generation protease inhibitors and guides the strategic use of existing antiretroviral therapies. The experimental workflows detailed in this guide provide the fundamental tools for the continued evaluation of protease inhibitors and the broader fight against HIV/AIDS.
References
-
Creative BioMart. HIV-1 Protease Fluorometric Activity Assay Kit. [Link]
-
BioVision. HIV-1 Protease Activity Assay Kit (Fluorometric). [Link]
-
HCV Database. Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells (October 2021). [Link]
-
HCV Database. Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells (October 2021). [Link]
-
Mayo Clinic Laboratories. HIVDR - Overview: HIV-1 Genotypic Drug Resistance to Reverse Transcriptase, Protease, and Integrase Inhibitors, Plasma. [Link]
-
HCV Database. Protocol for Reagent Preparation for Use in the Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells (October 2021). [Link]
-
Clinical Info .HIV.gov. Laboratory Testing: Drug-Resistance Testing. [Link]
- Zhang, Y. M., Imamichi, H., Imamichi, T., Lane, H. C., & Salzman, N. P. (1997). Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites. Journal of virology, 71(9), 6662–6670.
- Sevrioukova, I. F., & Poulos, T. L. (2012). Structure-activity relationships of rationally designed ritonavir analogs: impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4. The Journal of biological chemistry, 287(7), 4843–4853.
- Gatti, G., Di Biagio, A., Casazza, R., De Pascalis, C., Bassetti, M., Cruciani, M., & Bassetti, D. (1996). A 24-week open-label phase I/II evaluation of the HIV protease inhibitor MK-639 (indinavir). AIDS (London, England), 10(6), 619–622.
- Klabe, R. M., Bacheler, L. T., Ala, P. J., Erickson-Viitanen, S., & Meek, J. L. (1998). Resistance to HIV protease inhibitors: a comparison of enzyme inhibition and antiviral potency. Biochemistry, 37(24), 8735–8742.
- Chellappan, B., Sivaraman, J., & Kumar, P. K. (2004). Crystal structures of HIV protease V82A and L90M mutants reveal changes in the indinavir-binding site. The FEBS journal, 271(8), 1516–1524.
- Hsu, A., Granneman, G. R., Bertz, R. J., Chen, Y. W., Foit, C., & Leonard, J. M. (1998). Pharmacokinetic Interaction between Ritonavir and Indinavir in Healthy Volunteers. Antimicrobial agents and chemotherapy, 42(11), 2784–2791.
-
ClinicalTrials.gov. A Phase I/II Study of the Protease Inhibitor Indinavir (MK-0639) in Children With HIV Infection. [Link]
-
PubChem. Indinavir. [Link]
- Shafer, R. W. (2002). A guide to HIV-1 reverse transcriptase and protease sequencing for drug resistance studies. Journal of clinical virology : the official publication of the Pan American Society for Clinical Virology, 25(2), 147–160.
- Schiffer, C. A., Prabu-Jeyabalan, M., & Nalam, M. N. (2006). X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir. Journal of virology, 80(17), 8470–8480.
-
Clinical Info .HIV.gov. Overview: Drug-Drug Interactions between Antiretrovirals and Other Drugs. [Link]
- Rhee, S. Y., Gonzales, M. J., Kantor, R., Betts, B. J., Ravela, J., & Shafer, R. W. (2003). HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance. Antimicrobial agents and chemotherapy, 47(6), 2003–2008.
- Lin, J. H. (1999). Role of pharmacokinetics in the discovery and development of indinavir. Advanced drug delivery reviews, 39(1-3), 21–40.
- Flexner, C. (1999). Using Pharmacokinetics to Optimize Antiretroviral Drug-Drug Interactions in the Treatment of Human Immunodeficiency Virus Infection. Clinical Infectious Diseases, 28(Supplement_2), S57–S61.
- Karthik, C., Sobha, K., & Manjula, S. (2023). Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. ACS omega, 8(11), 9993–10009.
- Zarei, M., & Ghasemi, Y. (2021).
-
ANRS. HIV-1 genotypic drug resistance interpretation's algorithms. [Link]
- Vigano, A., Saresella, M., Rusconi, S., Ferrante, P., & Clerici, M. (2003). The HIV protease inhibitor Indinavir inhibits cell-cycle progression in vitro in lymphocytes of HIV-infected and uninfected individuals. AIDS (London, England), 17(14), 2085–2092.
- Montefiori, D. C. (2005). Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. Journal of immunological methods, 304(1-2), 48–60.
- Shafer, R. W., & Schapiro, J. M. (2008). Drug Resistance Mutations in HIV-1. Topics in HIV medicine, 16(4), 118–122.
-
National HIV Curriculum. Core Concepts - Drug Interactions with Antiretroviral Medications. [Link]
- Ansari, M. Y., & Hassan, M. I. (2022). Understanding Drug Resistance of Wild-Type and L38HL Insertion Mutant of HIV-1 C Protease to Saquinavir. International journal of molecular sciences, 23(21), 13540.
- Kovalevsky, A. Y., Liu, F., Leshchenko, S., Ghosh, A. K., Louis, J. M., Harrison, R. W., & Weber, I. T. (2006). Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114. Journal of molecular biology, 363(1), 161–173.
- Nalam, M. N., Ali, A., Reddy, G. S., Anjum, S. G., Schiffer, C. A., & Rana, T. M. (2010). Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. Journal of medicinal chemistry, 53(14), 5221–5232.
- Boffito, M., & Back, D. (2010).
- Xia, Y., Yang, Y., Cosma, G. N., & Yang, Z. (2015). Screening of HIV-1 Protease Using a Combination of an Ultra-High-Throughput Fluorescent-Based Assay and RapidFire Mass Spectrometry. Journal of biomolecular screening, 20(5), 606–615.
-
ResearchGate. X-ray crystallographic structure of ABT-378 (Lopinavir) bound to HIV-1 protease. [Link]
- De Meyer, S., Vangeneugden, T., Lefebvre, E., & De Paepe, E. (2005). Resistance to protease inhibitors. Antiretroviral Resistance in Clinical Practice, 141–173.
-
ResearchGate. Preclinical In Vitro Studies: Development and Applicability. [Link]
- Singh, S., Sharma, B., & Singh, P. (2020). Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products. Molecules (Basel, Switzerland), 25(16), 3620.
-
HIVguidelines.org. HIV Resistance Assays - Clinical Guidelines Program. [Link]
-
Wikipedia. Management of HIV/AIDS. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The HIV protease inhibitor Indinavir inhibits cell-cycle progression in vitro in lymphocytes of HIV-infected and uninfected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management of HIV/AIDS - Wikipedia [en.wikipedia.org]
- 6. Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by Supervised Molecular Dynamics simulation | bioRxiv [biorxiv.org]
- 7. caymanchem.com [caymanchem.com]
- 8. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. abcam.co.jp [abcam.co.jp]
- 11. hcv.lanl.gov [hcv.lanl.gov]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Crystal structures of HIV protease V82A and L90M mutants reveal changes in the indinavir-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance to protease inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Resistance to HIV protease inhibitors: a comparison of enzyme inhibition and antiviral potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. iasusa.org [iasusa.org]
- 20. journals.asm.org [journals.asm.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Pharmacokinetic Interaction between Ritonavir and Indinavir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of pharmacokinetics in the discovery and development of indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A 24-week open-label phase I/II evaluation of the HIV protease inhibitor MK-639 (indinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
